![molecular formula C22H21ClN2O3 B2728116 N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide CAS No. 904265-01-6](/img/structure/B2728116.png)
N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The presence of the 4-chlorophenyl and 4-oxochromen-2-yl groups could potentially make the compound susceptible to certain types of reactions .Scientific Research Applications
Pharmacological Applications
Research into compounds with structures related to "N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide" often explores their potential as pharmacological agents. For instance, studies have examined the antibacterial and anti-enzymatic potential of N-substituted derivatives of similar structures, highlighting their relevance in developing new antimicrobial treatments (Nafeesa et al., 2017). Such research underscores the importance of these compounds in addressing bacterial resistance, a significant concern in modern medicine.
Chemical Properties and Synthesis
The chemical synthesis and structural analysis of related compounds reveal their complex interactions and potential utility in various chemical processes. For example, the synthesis and characterization of derivatives through spectroscopic techniques and X-ray diffraction studies offer insights into their molecular structure, stability, and reactivity (Karthik et al., 2021). Such information is crucial for developing new materials and understanding their applications in different scientific fields.
Potential Therapeutic Applications
The exploration of related compounds' pharmacological properties, including their action as ligands for specific receptors, indicates potential therapeutic applications. For example, research into chromone derivatives connected to piperidine structures has shown promising antiallergic and antiasthmatic activities, including inhibition of leukotriene-induced contractions (Zhang et al., 1995). This highlights the potential of such compounds in developing new treatments for allergic and respiratory conditions.
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with specific receptors can provide valuable insights into their mechanism of action. For instance, studies on the antagonist activity against cannabinoid receptors have elucidated the structural requirements for receptor binding and antagonism, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-16-10-8-15(9-11-16)20-21(27)17-6-2-3-7-18(17)28-22(20)24-19(26)14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXNPQKFWFCHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide |
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